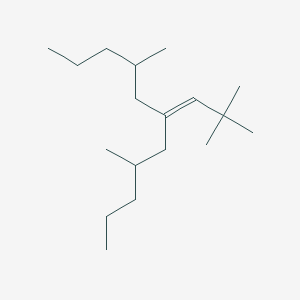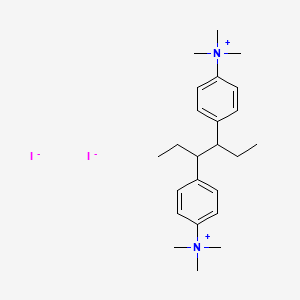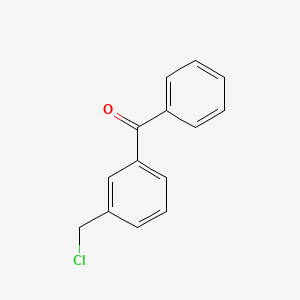
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is a compound belonging to the class of chromen-2-ones, which are oxygen-containing heterocycles. This compound is characterized by the presence of hydroxyl groups at positions 4 and 7, and a nitrophenyl group at position 3.
Méthodes De Préparation
The synthesis of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The biological activity of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be compared with other chromen-2-one derivatives such as:
4-Hydroxycoumarin: Lacks the nitrophenyl group and has different biological activities.
7-Hydroxycoumarin: Similar structure but lacks the nitrophenyl group, leading to different pharmacological properties.
Propriétés
Formule moléculaire |
C15H9NO6 |
|---|---|
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
4,7-dihydroxy-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9NO6/c17-10-5-6-11-12(7-10)22-15(19)13(14(11)18)8-1-3-9(4-2-8)16(20)21/h1-7,17-18H |
Clé InChI |
KXUFXUWENCNPFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


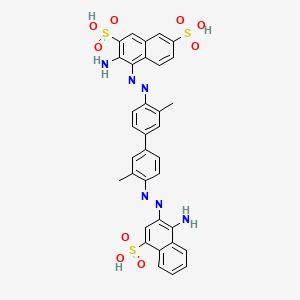
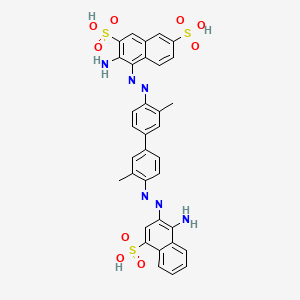


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
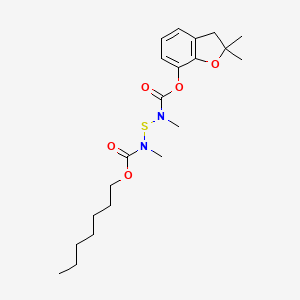

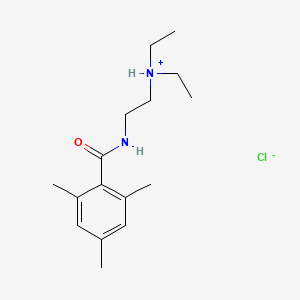
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)

